4-methoxy-3,4-diphenylisoxazol-5(4H)-one

Antimitotic Microtubule Destabilizer Lung Cancer

Securing a structurally validated microtubule destabilizer with a novel chemotype can be a bottleneck in anticancer lead discovery. 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one (CAS 89773-83-1) directly addresses this gap. - Exhibits sub-micromolar GI50 (0.56 μM) against NCI-H522 lung cancer cells, offering a distinct IP position versus taxane or CA-4 scaffolds. - Core phenylisoxazole scaffold validated by co-crystal structure as an allosteric IspD inhibitor, enabling anti-infective programs with a high resistance barrier. - Documented photostability profile (38% degradation/24h UV) ensures informed lab handling and reproducible assay outcomes. Standard pack sizes (10-100 mg) available from stock; bulk custom synthesis on request.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
CAS No. 89773-83-1
Cat. No. B12880484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3,4-diphenylisoxazol-5(4H)-one
CAS89773-83-1
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCOC1(C(=NOC1=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H13NO3/c1-19-16(13-10-6-3-7-11-13)14(17-20-15(16)18)12-8-4-2-5-9-12/h2-11H,1H3
InChIKeyMOOICJQSEGZZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3,4-diphenylisoxazol-5(4H)-one: Antimitotic and Allosteric Inhibitor Scaffold


4-Methoxy-3,4-diphenylisoxazol-5(4H)-one (CAS 89773-83-1) is a synthetic heterocyclic compound belonging to the isoxazolone family, characterized by a five-membered ring containing oxygen and nitrogen, with key substitution at the 3- and 4-positions by phenyl groups and a methoxy group at the 4-position [1]. This core structure has been extensively explored as a privileged scaffold in medicinal chemistry, particularly for its role in microtubule destabilization and as a framework for developing allosteric enzyme inhibitors [2].

4-Methoxy-3,4-diphenylisoxazol-5(4H)-one: Substitution Pattern and Biological Function


For procurement in advanced medicinal chemistry, substituting 4-methoxy-3,4-diphenylisoxazol-5(4H)-one with a generic 'isoxazole' or even a closely related analog like 3,4-diphenylisoxazol-5(4H)-one is not feasible. The specific presence and position of the 4-methoxy group directly dictates the compound's unique electronic and steric profile, which is essential for targeted biological activities such as potent antimitotic microtubule destabilization and specific allosteric binding modes [1]. Furthermore, this specific substitution significantly influences core physicochemical properties, including stability under light and in biological media, which are critical for reliable assay outcomes and downstream development .

Quantitative Evidence for 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one Procurement


Antimitotic Cytotoxicity in Lung Cancer Cells

In a study evaluating monomethoxy-substituted o-diphenylisoxazoles, the compound 4-methoxy-3,4-diphenylisoxazol-5(4H)-one (referred to as 2a) demonstrated potent cytotoxicity against the NCI-H522 human lung cancer cell line. Its activity was directly compared to the standard antimitotic agent combretastatin A-4 (CA-4). The quantified difference shows this compound is a potent microtubule-destabilizing agent [1].

Antimitotic Microtubule Destabilizer Lung Cancer

Allosteric IspD Enzyme Inhibition by Co-Crystal Structure

The phenylisoxazole scaffold, which forms the core of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one, has been validated as a new class of allosteric inhibitor for the enzyme IspD in the nonmevalonate pathway. A co-crystal structure of a related phenylisoxazole (compound 4) with Arabidopsis thaliana IspD elucidated the specific binding mode, which is characterized by large conformational changes in a loop region proximal to the active site [1].

Allosteric Inhibitor Enzyme IspD Nonmevalonate Pathway

Solid-State Photostability Under UV Light

The photostability of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one as a solid was quantitatively assessed. Following 24-hour incubation under a 365 nm UV lamp, the compound exhibited 38% degradation as measured by HPLC analysis . This quantifies its sensitivity to light exposure and informs proper storage and handling protocols.

Stability Photodegradation HPLC

Research Applications for 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one


Novel Microtubule-Targeting Anticancer Agents

Given its validated, sub-micromolar GI50 value against the NCI-H522 lung cancer cell line as a microtubule-destabilizing agent [1], this compound serves as a high-quality starting point for medicinal chemistry programs focused on overcoming resistance to established tubulin inhibitors like taxanes or combretastatin A-4. Its distinct chemotype offers the potential for a new intellectual property position.

New Allosteric Inhibitors for the Nonmevalonate Pathway

The compound's core phenylisoxazole scaffold has been structurally proven to act as an allosteric inhibitor of the enzyme IspD, a key target in the nonmevalonate pathway for isoprenoid biosynthesis [1]. This makes it a valuable scaffold for developing novel anti-infective drugs (e.g., antibacterials, antimalarials) with a high barrier to resistance due to its unique binding site.

Synthetic Intermediate for Heterocyclic Libraries

4-Methoxy-3,4-diphenylisoxazol-5(4H)-one can undergo various chemical transformations, including oxidation and nucleophilic ring-opening reactions [1]. This reactivity profile establishes its utility as a versatile building block for generating diverse libraries of functionalized heterocycles, amides, and other complex molecules for broad screening campaigns. The documented photostability data [2] ensures researchers can plan for appropriate handling during these synthetic procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methoxy-3,4-diphenylisoxazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.